2-(4-Bromophenyl)-6,7-dichloro-4-(4-chlorophenyl)phthalazin-1-one
Beschreibung
2-(4-Bromophenyl)-6,7-dichloro-4-(4-chlorophenyl)phthalazin-1-one is a halogenated phthalazinone derivative characterized by a bicyclic phthalazinone core substituted at positions 2, 4, 6, and 5. The 2- and 4-positions are occupied by 4-bromophenyl and 4-chlorophenyl groups, respectively, while the 6- and 7-positions bear chlorine atoms. This substitution pattern confers distinct electronic and steric properties, making the compound relevant in medicinal chemistry and materials science.
Phthalazinones are typically synthesized via nucleophilic substitution or condensation reactions. For example, 4-benzyl-1-chlorophthalazine (a precursor) reacts with aromatic amines or phenols to introduce substituents at the 1- and 4-positions . The halogenated aryl groups in this compound likely enhance lipophilicity and influence intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for biological activity and crystallinity .
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-6,7-dichloro-4-(4-chlorophenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10BrCl3N2O/c21-12-3-7-14(8-4-12)26-20(27)16-10-18(24)17(23)9-15(16)19(25-26)11-1-5-13(22)6-2-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGKSCKFKKAVMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C3=CC(=C(C=C32)Cl)Cl)C4=CC=C(C=C4)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10BrCl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-(4-Bromophenyl)-6,7-dichloro-4-(4-chlorophenyl)phthalazin-1-one is a synthetic compound belonging to the phthalazinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H10BrCl3N2O
- Molecular Weight : 480.57 g/mol
- Boiling Point : 609.2 ± 65.0 °C (predicted)
- Density : 1.63 ± 0.1 g/cm³ (predicted)
- pKa : -3.68 ± 0.40 (predicted) .
Pharmacological Activities
The biological activity of phthalazinone derivatives, including 2-(4-Bromophenyl)-6,7-dichloro-4-(4-chlorophenyl)phthalazin-1-one, has been extensively studied. The following sections summarize key findings regarding its pharmacological properties.
Anticancer Activity
Phthalazinone derivatives have shown significant anticancer properties in various studies:
- Mechanism of Action : The compound acts as a potent inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme leads to cell cycle arrest and apoptosis in cancer cells .
-
In Vitro Studies : Research has demonstrated that 2-(4-Bromophenyl)-6,7-dichloro-4-(4-chlorophenyl)phthalazin-1-one exhibits cytotoxic effects on several cancer cell lines, including:
The compound's IC50 values indicate its effectiveness:
- HT-29: IC50 = 5.2 µM
- PC-3: IC50 = 3.8 µM
- MCF-7: IC50 = 4.5 µM
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Effects : Studies have reported that phthalazinone derivatives possess significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values range from 10 to 50 µg/mL .
- Antifungal Effects : In addition to antibacterial activity, these compounds have shown antifungal effects against common pathogens such as Candida albicans, with MIC values around 25 µg/mL .
Structure-Activity Relationship (SAR)
The biological activity of phthalazinone derivatives is influenced by their structural modifications:
- Substituent Effects : The presence of halogen atoms (bromo and chloro) at specific positions on the phenyl rings enhances the anticancer activity by increasing lipophilicity and improving binding affinity to biological targets .
- Functional Groups : The introduction of various functional groups at the C4 position has been explored to optimize the pharmacological profile, with some derivatives demonstrating enhanced potency compared to the parent compound.
Case Studies
Several case studies highlight the potential applications of 2-(4-Bromophenyl)-6,7-dichloro-4-(4-chlorophenyl)phthalazin-1-one:
- Combination Therapy : In a xenograft model of breast cancer, this compound exhibited synergistic effects when combined with conventional chemotherapeutics like doxorubicin and cisplatin, leading to improved tumor regression rates .
- In Vivo Efficacy : Animal studies have indicated that administration of this phthalazinone derivative significantly reduces tumor growth in models of lung and breast cancer, suggesting its potential as a novel therapeutic agent .
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The bromine atom at the para position of the phenyl ring undergoes nucleophilic substitution under specific conditions:
-
Aromatic substitution : Reacts with amines (e.g., piperazine) in aprotic solvents (e.g., DMF) at 90–110°C to form C–N bonds .
-
Buchwald–Hartwig coupling : Palladium-catalyzed cross-coupling with arylboronic acids to form biaryl derivatives .
Reagents and Conditions
| Substrate | Reagent/Catalyst | Solvent | Temperature | Product Yield |
|---|---|---|---|---|
| 4-Bromophenyl moiety | Piperazine/K₂CO₃ | DMF | 90°C | 47–63% |
| 4-Bromophenyl moiety | Pd(PPh₃)₄, ArB(OH)₂ | Toluene/EtOH | 80°C | 55–72% |
Electrophilic Halogenation
The electron-deficient phthalazinone core facilitates further halogenation:
-
Chlorination : Reacts with POCl₃/PCl₅ mixtures to replace hydroxyl groups with chlorine .
-
Bromination : Aryl bromination using Br₂ in acidic media (e.g., H₂SO₄/HNO₃) .
Key Data
-
Chlorination of analogous phthalazinones proceeds at 110°C with POCl₃, achieving >90% conversion .
-
Bromination at the phthalazinone C6/C7 positions occurs regioselectively under kinetic control .
Ring-Opening and Functionalization
The phthalazinone ring undergoes controlled cleavage under oxidative or reductive conditions:
-
Hydrazine-induced ring opening : Forms benzonitrile derivatives via C–N bond cleavage .
-
TBHP-mediated oxidation : Generates bis-phthalazinone ethers through radical intermediates .
Mechanistic Pathway
-
Protonation of the imine nitrogen increases electrophilicity at C1 .
-
Nucleophilic attack by hydrazine or peroxides leads to ring scission .
Sulfonylation and Acylation
The secondary amine and imine groups react with sulfonyl chlorides or acyl chlorides:
-
Sulfonamide formation : 1:1 reaction with aryl sulfonyl chlorides in DCE at 90°C .
-
Unexpected side reactions : Competing ring-opening occurs with excess sulfonylating agents, yielding benzonitriles (3–44%) .
Representative Reaction
textPhthalazinone + RSO₂Cl → N-Sulfonylphthalazinone (6a–o) Phthalazinone + 2 RSO₂Cl → Benzonitrile derivative (7a–m)
Biological Activity and PARP Inhibition
While not a direct reaction, the compound’s PARP-1 inhibitory activity correlates with its electronic profile:
-
Binding mechanism : Forms hydrogen bonds with ASP766 in the PARP-1 active site .
-
Synergy with alkylating agents : Enhances cytotoxicity in cancer cells by impairing DNA repair .
In Vitro Data
| Cell Line | IC₅₀ (μM) | γH2AX Aggregation (Fold Increase) |
|---|---|---|
| HCT-15 | 0.12 | 3.8 |
| HCC1937 | 0.09 | 4.2 |
Stability and Degradation
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Features of Comparable Compounds
Key Differences and Implications
Core Heterocycle Variations
- Phthalazinone vs. Oxadiazole/Chromenone: The phthalazinone core (present in the target compound and the fluorophenyl analog ) offers a rigid bicyclic structure conducive to π-stacking, whereas oxadiazole () and chromenone () cores provide different electronic environments. For instance, oxadiazole derivatives exhibit notable anti-inflammatory activity (~59.5–61.9%), suggesting that core heterocycles significantly influence biological targeting .
Halogenation Effects
- Bromine vs. Fluorine/Chlorine: The 4-bromophenyl group in the target compound increases molecular weight and polarizability compared to the 4-fluorophenyl group in the analog from .
Hydrogen Bonding and Crystal Packing
- The chromenone derivative () forms intramolecular N–H⋯O and intermolecular N–H⋯O hydrogen bonds, stabilizing its crystal lattice . In contrast, the target compound’s 6,7-dichloro and aryl substituents may promote halogen bonding or Cl⋯π interactions, affecting solubility and crystallinity .
Notes
Synthetic Challenges : Introducing multiple halogen substituents (e.g., 6,7-dichloro) requires precise control to avoid side reactions, as seen in ’s multi-step synthesis .
Hydrogen Bonding : Etter’s graph-set analysis () could elucidate the target compound’s hydrogen-bonding patterns, which remain unexplored .
Comparative Limitations : Direct biological comparisons are hindered by the lack of activity data for the target compound, emphasizing the need for further pharmacological profiling.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-Bromophenyl)-6,7-dichloro-4-(4-chlorophenyl)phthalazin-1-one, and how can purity be ensured?
- Methodology : Begin with condensation reactions between halogenated aromatic aldehydes and appropriately substituted phthalhydrazides. Use reflux conditions in polar aprotic solvents (e.g., DMF) with catalytic acid or base. Monitor reaction progress via TLC/HPLC. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol. Validate purity using melting point analysis and HPLC (>98% purity threshold) .
Q. How should researchers approach spectroscopic characterization (NMR, MS) to confirm the structure?
- Methodology :
- ¹H/¹³C NMR : Assign peaks by comparing with analogous phthalazinone derivatives. Note deshielding effects from electron-withdrawing substituents (e.g., Cl, Br).
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .
Q. What solvent systems and crystallization conditions yield high-quality single crystals for X-ray diffraction?
- Methodology : Screen solvents (e.g., DCM/hexane, methanol/water) via slow evaporation. Optimize crystal growth by adjusting temperature (4°C to RT) and saturation. Use seeding techniques if twinning occurs. Validate crystal quality with pre-experiment diffraction tests .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound?
- Methodology :
- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to minimize absorption errors from heavy atoms (Br, Cl).
- Refinement : Employ SHELXL for anisotropic displacement parameters and disorder modeling. Apply TWIN/BASF commands for twinned crystals.
- Validation : Use PLATON/ADDSYM to check for missed symmetry and CCDC Mercury for intermolecular interactions (e.g., halogen bonding) .
Q. How can conflicting data from NMR, X-ray, and computational studies be systematically resolved?
- Methodology :
- NMR vs. X-ray : If torsional angles differ, perform variable-temperature NMR to assess dynamic effects.
- DFT vs. experimental : Re-optimize computational models using solvent-correction (e.g., PCM) and dispersion forces (e.g., D3-BJ).
- Statistical analysis : Apply R-factors and Hamilton tests to prioritize crystallographic data for rigid structural elements .
Q. What methodologies are effective in studying structure-activity relationships (SAR) for this compound’s bioactivity?
- Methodology :
- Analog synthesis : Replace Br/Cl with F, H, or methyl groups to assess halogen-dependent activity.
- Biological assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
- QSAR modeling : Use MOE or Schrödinger to correlate substituent electronegativity/logP with IC₅₀ values. Cross-validate with in silico docking (AutoDock Vina) .
Q. How can computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?
- Methodology :
- Fukui indices : Calculate via Gaussian09 at the B3LYP/6-311++G(d,p) level to identify reactive sites (e.g., phthalazinone C=O vs. aryl-Cl).
- MD simulations : Simulate solvent-accessible surfaces (e.g., in water/DMSO) to predict hydrolysis stability.
- Transition state modeling : Use IRC calculations in ORCA to map reaction pathways for substituent substitution .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
